molecular formula C22H20F3N3O2S B2982622 (1-(Thiophen-2-yl)cyclopentyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396680-96-8

(1-(Thiophen-2-yl)cyclopentyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2982622
CAS No.: 1396680-96-8
M. Wt: 447.48
InChI Key: QLPXNSNUPLLDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a methanone derivative featuring a thiophene-substituted cyclopentyl group and a 1,2,4-oxadiazole-linked azetidine moiety with a trifluoromethylphenyl substituent. Its structure combines heterocyclic systems (thiophene, oxadiazole) and a rigid azetidine ring, which are common in bioactive molecules due to their metabolic stability and target-binding capabilities.

Properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2S/c23-22(24,25)16-6-3-5-14(11-16)18-26-19(30-27-18)15-12-28(13-15)20(29)21(8-1-2-9-21)17-7-4-10-31-17/h3-7,10-11,15H,1-2,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPXNSNUPLLDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(Thiophen-2-yl)cyclopentyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H19F3N4OS\text{C}_{20}\text{H}_{19}\text{F}_3\text{N}_4\text{O}\text{S}

This structure features a thiophene ring, a cyclopentane moiety, and a trifluoromethyl group, contributing to its unique pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit a range of biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of 1,2,4-oxadiazole compounds demonstrate significant anticancer properties. For instance, certain derivatives have been reported to exhibit lower IC50 values against various cancer cell lines compared to standard chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µM)Reference
5aMCF-70.12
5bA5492.78
5cU-9370.65

These compounds induced apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage, suggesting their potential as effective anticancer agents.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research has indicated that similar oxadiazole derivatives possess activity against Mycobacterium tuberculosis with reported IC50 values ranging from 1.35 to 2.18 µM for certain derivatives. This suggests potential applications in treating tuberculosis and other bacterial infections.

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within the cell. For example, molecular docking studies have revealed strong hydrophobic interactions between the oxadiazole rings and receptor proteins, which could enhance binding affinity and specificity.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of oxadiazole derivatives showed that compounds with trifluoromethyl substitutions had enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that these compounds were capable of inhibiting cell proliferation significantly more than traditional treatments.
  • Case Study on Antimicrobial Properties : In vitro studies demonstrated that certain oxadiazole derivatives exhibited potent activity against resistant strains of Mycobacterium tuberculosis, with some compounds showing better efficacy than first-line treatments.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Key Structural Features Applications Key Differences
Metconazole Cyclopentanol core, chlorophenyl, triazole Fungicide Lacks oxadiazole and thiophene; contains triazole instead of oxadiazole
Triticonazole Cyclopentanol core, chlorophenylmethylene, triazole Agricultural antifungal Similar to metconazole but with a methylene group; no azetidine or trifluoromethyl
Halosafen Trifluoromethylphenoxy, nitrobenzamide Herbicide Contains benzamide and nitro groups; lacks cyclopentyl-thiophene
Triazole-thiophene derivatives Thiophene, triazole, sulfanyl-ethanone Antimicrobial research Uses triazole instead of oxadiazole; includes sulfanyl groups

Key Observations :

  • The trifluoromethyl group in the target compound is shared with halosafen but is absent in metconazole/triticonazole.

Bioactivity and Mechanisms

  • Antifungal Potential: Metconazole and triticonazole inhibit fungal cytochrome P450 enzymes via triazole coordination. The oxadiazole moiety in the target compound may interact differently, possibly with metalloenzymes or via π-π stacking .
  • Insecticidal Activity : Compounds like C. gigantea extracts () rely on lipophilic groups for cuticle penetration. The trifluoromethylphenyl and thiophene groups in the target compound may enhance insecticidal efficacy by improving membrane permeability .
  • Ferroptosis Induction : Trifluoromethyl-containing compounds (e.g., FINs in ) can trigger oxidative cell death. The target compound’s trifluoromethyl group may confer similar pro-oxidant activity, though this requires validation .

Pharmacological and Physicochemical Properties

Property Target Compound Metconazole Halosafen
Lipophilicity (LogP) High (trifluoromethyl, thiophene) Moderate (triazole, chlorophenyl) High (nitro, trifluoromethyl)
Metabolic Stability Likely high (oxadiazole, trifluoromethyl) Moderate (triazole) Low (nitro group susceptibility)
Target Selectivity Undefined; potential for kinase/GPCR modulation Fungal CYP51 Plant protoporphyrinogen oxidase

Key Insight : The azetidine ring’s conformational rigidity may improve target selectivity compared to flexible triazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.